ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate involves multiple steps. One common method starts with the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate to form an intermediate compound. This intermediate is then reacted with hydrazine hydrate to yield 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide . The final step involves the reaction of this intermediate with thiazole-4-carboxylic acid under specific conditions to produce the target compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
Ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activities and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, which is crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide: A precursor in the synthesis of the target compound.
Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy(phenyl)acetate: Another coumarin derivative with similar biological activities.
(4-methyl-2-oxo-2H-chromen-7-yloxy)acetic acid ethyl ester: A structurally related compound with potential antimicrobial properties.
Uniqueness
Ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate stands out due to its unique combination of a coumarin moiety and a thiazole ring. This structural uniqueness contributes to its diverse biological activities and makes it a valuable compound for further research and development .
Biological Activity
Ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C24H25N O6S |
Molecular Weight | 455.53 g/mol |
CAS Number | 5614-82-4 |
SMILES Notation | InChI=1S/C24H25NO6S/c1-3... |
The structure features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial effects.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that thiazole compounds can inhibit cell proliferation with IC50 values in the low micromolar range, demonstrating their potential as anticancer agents .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Compounds in this class may inhibit enzymes critical for cancer cell survival and proliferation.
- Induction of Apoptosis : Many thiazole derivatives promote programmed cell death in tumor cells, enhancing their therapeutic potential.
- Antimicrobial Activity : Some studies have reported that thiazole compounds possess antimicrobial properties, making them candidates for treating infections alongside cancer .
Case Studies
- Study on Antitumor Effects : A recent investigation into thiazole derivatives demonstrated that certain modifications to the thiazole ring significantly enhanced cytotoxicity against breast cancer cells. The study reported IC50 values lower than those of established chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial activity of thiazole-containing compounds against various bacterial strains. The results indicated that these compounds showed effective inhibition at concentrations comparable to conventional antibiotics .
Properties
Molecular Formula |
C18H16N2O6S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H16N2O6S/c1-3-24-17(23)13-9-27-18(19-13)20-15(21)8-25-11-4-5-12-10(2)6-16(22)26-14(12)7-11/h4-7,9H,3,8H2,1-2H3,(H,19,20,21) |
InChI Key |
UZYWKEGBQTWBDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Origin of Product |
United States |
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